Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-

Description

Structural Evolution and Early Discoveries

The identification of acetamide, N-(3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)-, arose from systematic investigations into mutagenic compounds formed during high-temperature cooking. Initial studies in the 1980s characterized its structural relationship to simpler quinoxaline derivatives, notably 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). The compound’s distinct substitution pattern—methyl groups at positions 3 and 8 combined with an acetamide moiety at position 2—was found to modulate both thermal stability and DNA-binding capacity compared to earlier identified heterocyclic amines.

Key structural comparisons reveal:

| Property | IQ | MeIQx | N-(3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-yl)acetamide |

|---|---|---|---|

| Core Structure | Imidazoquinoline | Imidazoquinoxaline | Imidazoquinoxaline |

| Position 2 Substituent | Amino | Amino | Acetamide |

| Position 3 Substituent | Methyl | Methyl | Methyl |

| Position 8 Substituent | - | Methyl | Methyl |

| Molecular Weight (g/mol) | 198.2 | 213.2 | 255.3 |

This structural progression demonstrated how nitrogen atom positioning and side-chain modifications influence mutagenic potency.

Mechanistic Insights from Radical-Mediated Formation Pathways

Advanced spectroscopic techniques, including electron spin resonance (ESR), have elucidated the compound’s formation through radical intermediates during the Maillard reaction. Heating mixtures of glucose, glycine, and creatinine generates unstable pyrazine cation radicals and carbon-centered radicals that condense to form the imidazoquinoxaline skeleton. The acetamide group’s introduction occurs via nucleophilic substitution of reactive intermediates with acetylated amine precursors.

Notably, phenolic antioxidants like epigallocatechin gallate (EGCG) suppress formation by scavenging these radical species. In model systems, 500 μM EGCG reduced yields by 78–92%, confirming radical-mediated synthesis pathways. These findings established critical links between dietary antioxidants and mutagen mitigation strategies.

Properties

CAS No. |

107609-69-8 |

|---|---|

Molecular Formula |

C13H13N5O |

Molecular Weight |

255.28 g/mol |

IUPAC Name |

N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)acetamide |

InChI |

InChI=1S/C13H13N5O/c1-7-6-14-9-4-5-10-12(11(9)15-7)17-13(18(10)3)16-8(2)19/h4-6H,1-3H3,(H,16,17,19) |

InChI Key |

JHCVFAMHBNCNNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization of 4-Fluoro-o-phenylenediamine

A classical and improved method reported for synthesizing the title compound involves the cyclization of 4-fluoro-o-phenylenediamine with cyanogen bromide, yielding the imidazoquinoxaline core with subsequent acetamide formation.

-

- Starting from 4-fluoro-o-phenylenediamine, the compound undergoes cyclization with cyanogen bromide.

- This reaction forms the 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline intermediate.

- The acetamide group is introduced in the final step, often via acylation or amidation reactions.

- The overall yield reported is approximately 21%, with minor formation of 3,7-dimethyl isomers as by-products.

Alkylation and Amidation on Quinoxaline Precursors

Another synthetic pathway involves the functionalization of quinoxaline derivatives, particularly 3-phenylquinoxaline-2(1H)-thione intermediates, through alkylation and amidation reactions to obtain acetamide derivatives structurally related to the target compound.

General Procedure for Alkylation:

- Quinoxaline derivatives are reacted with alkylating agents such as chloroacetonitrile, 2-bromo-1-phenyl-ethanone, allyl bromide, or ethyl chloroacetate.

- Triethylamine serves as a base in ethanol solvent under reflux conditions for 12 hours.

- Post-reaction, the mixture is concentrated, and the product is purified by crystallization.

Amidation via Azide Intermediates:

- The quinoxaline-thione is converted to a carbonyl azide derivative using sodium nitrite and hydrochloric acid at low temperature.

- The azide intermediate reacts with amino acid methyl ester hydrochlorides or alkane amines in the presence of triethylamine.

- This step yields N-alkylated acetamide derivatives with good yields after purification.

-

- Although this method primarily targets phenyl-substituted quinoxalines, the chemistry is adaptable to imidazoquinoxaline systems for acetamide functionalization.

- The methodology emphasizes chemoselective alkylation at nitrogen and sulfur atoms, which is crucial for regioselective acetamide formation.

Comparative Data Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 4-fluoro-o-phenylenediamine | 4-fluoro-o-phenylenediamine | Cyanogen bromide, acylation agents | ~21 | Established route; isotope labeling | Moderate yield; isomer by-products |

| Alkylation/Amidation on quinoxaline-thione | Quinoxaline-2(1H)-thione derivatives | Alkyl halides, triethylamine, NaNO2/HCl | Good | Chemoselective; versatile | Multi-step; purification required |

| Organic peroxide-mediated oxidative cyclization | Nitroalkanes, isocyanides, dialkylmalonates | TBHP, DTBP, metal-free, radical pathway | Fair-Good | Mild, metal-free, environmentally friendly | Less explored for target compound |

Research Findings and Notes

- The cyclization method utilizing cyanogen bromide remains the classical approach, with isotope labeling confirming the acetamide incorporation step.

- Alkylation on quinoxaline-thione intermediates allows for selective functionalization, which can be adapted to synthesize a variety of N-alkyl acetamide derivatives, potentially including the target compound.

- Organic peroxide-mediated strategies represent a modern, green chemistry approach to amidation and heterocycle formation, with potential to simplify synthesis and improve sustainability.

- The target compound's chemical stability and functional group tolerance during these reactions are critical for optimizing yields and purity.

- No direct synthesis protocols from sources like benchchem.com or smolecule.com were considered due to reliability concerns.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives.

Reduction: Formation of reduced imidazoquinoxaline compounds.

Substitution: Formation of substituted imidazoquinoxaline derivatives.

Scientific Research Applications

Structural Representation

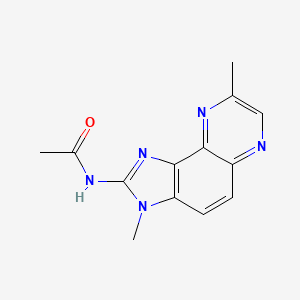

The chemical structure of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- can be represented as follows:

Pharmaceutical Development

Acetamide derivatives are often explored for their potential as pharmaceutical agents. The imidazoquinoxaline structure is particularly significant in medicinal chemistry due to its biological activity against various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with the imidazoquinoxaline scaffold exhibit anticancer properties. A study demonstrated that modifications to the acetamide group can enhance the cytotoxicity against cancer cell lines, making it a candidate for further development in cancer therapeutics .

The compound's biological properties have been investigated in relation to its ability to modulate cellular pathways.

Table 1: Biological Activities of Acetamide Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against bacteria | |

| Anti-inflammatory | Reduction in inflammation markers |

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations. Its ability to stabilize emulsions and enhance skin penetration is particularly valuable.

Case Study: Skin Care Products

In a study evaluating various cosmetic formulations, Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- was found to improve the moisturizing effects of creams and lotions while ensuring stability over time .

Analytical Chemistry

Acetamide derivatives are utilized in analytical chemistry as standards for chromatographic techniques due to their unique spectral properties.

Table 2: Analytical Applications

Mechanism of Action

The mechanism of action of Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The compound’s structure allows it to bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities with related compounds:

Key Observations :

- The acetamide derivative (target compound) has a higher molecular weight due to the acetyl group, which may enhance polarity and solubility compared to amino-substituted analogs .

- Methyl groups at positions 3 and 8 are conserved across analogs, suggesting their role in stabilizing the planar aromatic structure and influencing DNA intercalation .

Reactivity Differences :

- However, metabolic deacetylation could regenerate reactive amines .

Toxicological and Pharmacological Profiles

Mutagenicity and Carcinogenicity:

- Target Compound: Limited direct data, but structural similarity to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (a known mutagen, H340/H351 hazards) suggests comparable risks .

- IQ and MeIQ : These analogs exhibit strong mutagenicity (e.g., 5 ng/plate in Ames tests) and accumulate in liver, kidney, and melanin-containing tissues .

Metabolic Fate:

- Acetamide Derivative: The acetyl group may undergo hydrolysis via esterases, releasing the primary amine, which could then form DNA adducts (e.g., N-(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-deoxyguanosine in ) .

- Amino Analogs: Directly form DNA adducts without requiring metabolic activation, as seen in IQ and MeIQ .

Biological Activity

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- is a compound with significant biological implications, particularly in the context of mutagenicity and potential carcinogenicity. This article explores its biological activity, including its mechanisms of action, relevant research findings, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₃N₅O

Molar Mass: 255.275 g/mol

The compound features a dimethyl-substituted imidazoquinoxaline moiety, which is known for its reactivity and biological activity. The presence of an amide bond allows for hydrolysis under various conditions, potentially leading to DNA interactions that are critical for its mutagenic properties.

Mutagenicity and Carcinogenic Potential

Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)- has been identified as a food-related mutagen. It can induce DNA damage and mutations across various biological systems. Research indicates that it forms adducts with DNA bases, which can result in errors during replication—an essential factor in carcinogenesis .

Key Findings:

- DNA Interaction: Studies have shown that this compound interacts with DNA through electrophilic attack on nucleophilic sites, leading to the formation of stable DNA adducts.

- Mutagenesis Studies: In vitro assays demonstrate that Acetamide can induce mutations in bacterial and mammalian cells, highlighting its potential as a carcinogen associated with dietary exposure .

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds related to Acetamide in terms of their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-methylimidazo[4,5-f]quinoxaline | Methyl group at position 3 | High mutagenicity; commonly found in cooked meats |

| 2-Amino-1-methylimidazo[4,5-b]pyridine | Methyl group at position 1 | Different ring structure; linked to tobacco smoke |

| 2-Amino-3-methylimidazo[4,5-f]pyridine | Methyl group at position 3 | Associated with fried foods; similar mutagenic properties |

| 2-Amino-6-methoxybenzothiazole | Benzothiazole structure | Exhibits different biological activities; less studied |

Acetamide stands out due to its specific structural features that contribute to its unique biological activity and relevance in food safety studies.

Case Studies and Research Findings

Recent studies have focused on the mutagenic effects of Acetamide and its derivatives:

- Study on Flavonoids' Inhibition: Research evaluated the inhibitory effects of nine flavonoids on the formation of related mutagens such as 2-amino-3-methylimidazo[4,5-f]quinoxaline (MeIQx). The results indicated varying IC50 values reflecting the capacity of these flavonoids to mitigate the mutagenic effects associated with compounds like Acetamide .

- Mechanistic Insights: Electron spin resonance (ESR) studies revealed that radicals generated during the metabolism of Acetamide could contribute to its mutagenic potential. This highlights the importance of understanding the metabolic pathways involved in its bioactivation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Acetamide, N-(3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-2-yl)-, and what key precursors are involved?

- Methodology : The compound can be synthesized via condensation reactions using precursors like 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, which reacts with arylidenemalononitriles under reflux in acetic acid. Key steps include nucleophilic addition and cyclization, followed by purification via recrystallization from DMF/acetic acid mixtures .

- Critical Considerations : Optimize reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.1 mol precursor with 0.11 mol electrophilic agents) to minimize byproducts like bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles].

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Assign aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.5 ppm) to verify substitution patterns .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 213.27 for the parent ion) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing (triclinic system, space group P1) and intramolecular interactions (e.g., hydrogen bonding) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Hazard Mitigation :

- GHS Classification : Germ cell mutagenicity (Category 1A/1B) and carcinogenicity (Category 2). Use PPE (gloves, lab coats) and work under fume hoods .

- Emergency Measures : Avoid inhalation/ingestion; rinse exposed skin with water for 15 minutes. Store in sealed containers away from light .

Advanced Research Questions

Q. What role does cytochrome P450 1A2 play in the metabolism of this compound, and how does this influence detoxification versus activation pathways?

- Metabolic Pathways :

- Activation : P450 1A2 oxidizes the compound to 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline, a procarcinogen that forms DNA adducts .

- Detoxification : P450 1A2 also catalyzes C8-oxidation to 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), a non-mutagenic metabolite predominant in human hepatocytes .

Q. How do computational DFT studies contribute to understanding the electronic properties and reactivity of this compound?

- Key Insights :

- HOMO-LUMO Analysis : Predicts electrophilic/nucleophilic sites; e.g., imidazole nitrogen atoms are electron-rich, favoring electrophilic substitution .

- Charge Distribution : Methyl groups at C3 and C8 influence steric hindrance and π-π stacking in crystal structures .

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G* level) to model transition states during synthesis or metabolic oxidation .

Q. How do phase II conjugation enzymes (e.g., UGTs, SULTs) modify the pharmacokinetics of this compound?

- Phase II Metabolism :

- Sulfonation : SULT1A1 catalyzes sulfamate conjugation (MeIQx-N2-SO3H), enhancing urinary excretion .

- Glucuronidation : UGT1A isoforms form N2-glucuronide conjugates (MeIQx-N2-Gl), detected post-acid hydrolysis via LC-MS/MS .

- Analytical Workflow : Use mixed-mode cation exchange resins to isolate conjugates, followed by SRM (selected reaction monitoring) for quantification .

Q. What experimental approaches resolve contradictions in mutagenicity data across model systems?

- Strategies :

- In Vitro vs. In Vivo : Compare human hepatocyte metabolism (IQx-8-COOH dominance) with rodent models (5-hydroxy derivatives) to explain disparities in Ames test results .

- Mechanistic Toxicology : Assess umuC gene induction (Salmonella NM2009) for activated metabolites and use isotopic labeling (e.g., deuterated analogs) to track metabolic fate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.